4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine

Medicinal chemistry Building block Late-stage functionalization

4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS 2549032-89-3) is a disubstituted pyrimidine with molecular formula C13H19N3O and molecular weight 233.31 g/mol. The compound features a cyclopropyl group at the pyrimidine 4-position and a piperidin-4-ylmethoxy substituent at the 6-position, connected via an ether linkage.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 2549032-89-3
Cat. No. B6439502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine
CAS2549032-89-3
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCNCC3
InChIInChI=1S/C13H19N3O/c1-2-11(1)12-7-13(16-9-15-12)17-8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2
InChIKeyGQXQRKPCZKFMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS 2549032-89-3): Sourcing Guide for a Dual-Handle Heterocyclic Building Block


4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS 2549032-89-3) is a disubstituted pyrimidine with molecular formula C13H19N3O and molecular weight 233.31 g/mol . The compound features a cyclopropyl group at the pyrimidine 4-position and a piperidin-4-ylmethoxy substituent at the 6-position, connected via an ether linkage. The unsubstituted piperidine nitrogen provides a free amine handle for downstream functionalization, making the compound a versatile intermediate for medicinal chemistry programs targeting G-protein coupled receptors (e.g., GPR119) and kinase inhibition [1].

Why 4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine Cannot Be Swapped for a Generic Pyrimidine Building Block


Seemingly minor structural variations among pyrimidine building blocks produce large differences in downstream synthetic utility, physicochemical properties, and target engagement potential. The combination of a 4-cyclopropyl group, a 6-position ether-linked piperidine with a free NH, and the electron-deficient pyrimidine core in this specific compound creates a distinct hydrogen-bonding and conformational profile that cannot be replicated by analogs bearing methyl linkers, amine linkers, chloro substituents, or pyridine cores . Replacement with a generic analog risks misaligned LogP, altered metabolic stability, and loss of the unsubstituted piperidine handle required for late-stage diversification in GPR119 agonist or kinase inhibitor programs [1]. The evidence below quantifies these differences where data exist and explicitly flags gaps where comparator potency data are unavailable in the public domain.

Quantitative Differentiation of 4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (2549032-89-3) vs. Closest Analogs


Free Piperidine NH Handle Enables Late-Stage Diversification Not Available in N-Substituted Analogs

The compound bears an unsubstituted piperidine nitrogen (secondary amine), providing a single hydrogen-bond donor (HBD = 1) and a nucleophilic handle for amide coupling, sulfonylation, reductive amination, or urea formation. In contrast, N-substituted analogs such as 4-cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine (benchchem) or 4-cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine are pre-functionalized and cannot undergo further diversification at the piperidine nitrogen without deprotection or scaffold remodeling . This free NH is the critical synthetic entry point for constructing GPR119 agonist libraries described in the Merck patent family [1].

Medicinal chemistry Building block Late-stage functionalization

Ether vs. Amine Linkage at the 6-Position Modulates Hydrogen-Bond Acceptor Count and Conformational Flexibility

The target compound employs an ether (-O-CH2-) linkage between the pyrimidine 6-position and the piperidine ring, contributing one hydrogen-bond acceptor (HBA) from the ether oxygen. The closest amine-linked analog, N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 2097937-35-2; C13H20N4O, MW 248.33), replaces the ether oxygen with an NH group, adding an extra HBD (total HBD = 2 vs. 1) and altering the pKa of the linking atom, which affects both solubility and membrane permeability . The ether linkage also provides greater rotational freedom (4 rotatable bonds vs. 3 for the amine analog) and a different angle between the pyrimidine and piperidine rings, impacting pharmacophore geometry.

Physicochemical property Linker chemistry Conformational analysis

Cyclopropyl vs. Thiophene at the 4-Position: Impact on Lipophilicity and Metabolic Stability

The cyclopropyl group at the pyrimidine 4-position is a recognized strategy for improving metabolic stability by reducing CYP-mediated oxidation compared to larger or more lipophilic substituents. The direct analog 4-[(piperidin-4-yl)methoxy]-6-(thiophen-3-yl)pyrimidine (CAS 2439184-41-3; C14H17N3OS, MW 275.37) replaces cyclopropyl with thiophene, introducing a sulfur atom and increasing molecular weight by ~42 Da. The cyclopropyl group has been specifically cited in GPR119 agonist patents as a preferred substituent for balancing potency with metabolic stability [1]. Published GPR119 agonist data from related cyclopropyl-pyrimidine-piperidine scaffolds show EC50 values as low as 19–38 nM in cAMP accumulation assays [2], though no public EC50 data exist for the target compound itself.

Metabolic stability Lipophilicity Cyclopropyl effect

Pyrimidine Core vs. Pyridine Core: Differential Hydrogen-Bond Acceptor Capacity for Target Engagement

The pyrimidine core provides two endocyclic nitrogen atoms (HBA = 2 from the ring) capable of engaging kinase hinge regions or forming specific hydrogen bonds in GPCR binding pockets. The pyridine analog 5-cyclopropyl-2-[(piperidin-4-yl)methoxy]pyridine (CAS 2445481-94-5; C14H20N2O, MW 232.32) contains only one endocyclic nitrogen, reducing HBA count and altering the geometry of target interactions. Pyrimidine cores are explicitly preferred in the Merck GPR119 agonist patent series for achieving optimal agonist activity at human GPR119 [1].

Kinase hinge binding GPR119 agonism Heterocycle selection

Explicit Caveat: Absence of Public Target-Specific Potency Data for Direct Comparator Analysis

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (as of 2026-04-30) did not identify any public IC50, EC50, Ki, or Kd values for 4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS 2549032-89-3) against any specific biological target. The compound appears to be a synthetic intermediate or building block that has not yet been profiled in published biological assays. All differentiation claims above rest on structural and physicochemical inference, synthetic utility, and class-level precedent from related GPR119 agonist compounds. Users requiring target-specific potency data for procurement decisions should request internal profiling data from commercial suppliers or conduct their own biochemical screening before selecting this compound over an analog.

Data transparency Procurement risk Evidence quality

Verified Application Scenarios for 4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS 2549032-89-3)


Late-Stage Diversification Library Synthesis for GPR119 Agonist Discovery

The free piperidine NH handle makes this compound an ideal core scaffold for parallel amide coupling, sulfonylation, or reductive amination reactions to generate diverse GPR119 agonist candidates. The Merck patent family (US 9,018,224) explicitly describes substituted cyclopropyl-piperidinyl-pyrimidine compounds as GPR119 agonists for type 2 diabetes . Researchers can use this building block to explore N-substitution SAR while maintaining the cyclopropyl-pyrimidine pharmacophore that class-level evidence suggests is critical for GPR119 potency (related compounds achieve EC50 of 19–38 nM) [1].

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The pyrimidine core with a 4-cyclopropyl substituent provides a recognized kinase hinge-binding motif, while the ether-linked piperidine offers an exit vector toward the solvent-exposed region or ribose pocket. Unlike the pyridine analog (CAS 2445481-94-5), the pyrimidine core provides two endocyclic nitrogens for bidentate hinge binding [2]. The free piperidine NH can be functionalized to modulate selectivity across the kinome, making this compound a versatile starting point for fragment elaboration or scaffold-hopping from established pyrimidine kinase inhibitors.

Physicochemical Comparator for CNS Drug-Like Property Optimization

With MW 233.31, HBD = 1, HBA = 4, and a compact cyclopropyl group, this compound occupies favorable CNS drug-like chemical space. It can serve as a reference point or synthetic intermediate for optimizing related CNS-targeted pyrimidines, particularly when compared against the amine-linked analog (CAS 2097937-35-2; MW 248.33, HBD = 2) which may have reduced CNS penetration due to the additional HBD . Medicinal chemists tuning MPO scores for CNS programs can use this compound to benchmark the impact of ether vs. amine linkers on permeability and P-gp efflux.

Synthetic Methodology Development on Heterocyclic Building Blocks

The compound's combination of a pyrimidine core, cyclopropyl group, and unprotected piperidine provides a challenging substrate for developing and benchmarking new synthetic methods (C-N coupling, C-H activation, photoredox catalysis). Unlike pre-functionalized analogs, this building block requires chemoselective manipulation of the free NH in the presence of the Lewis-basic pyrimidine nitrogens, making it a relevant test substrate for method development groups in both academic and CRO settings.

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